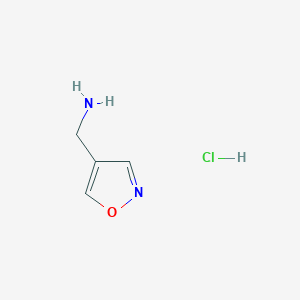

Isoxazol-4-ylmethanamine hydrochloride

Overview

Description

Isoxazol-4-ylmethanamine hydrochloride is a compound of interest within the field of organic chemistry, particularly in the synthesis and study of isoxazole derivatives. These derivatives are significant due to their wide range of applications in medicinal chemistry, agriculture, and as potential materials for electronic devices due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of this compound and related isoxazole derivatives can be achieved through various methods, including the three-component synthesis involving aromatic or hetero-aryl aldehydes, hydroxylamine hydrochloride, and 1,3-dicarbonyl compounds under mild conditions (Kiyani et al., 2015). Additionally, the synthesis of isoxazole derivatives from ynones using trimethylsilyl azide as an amino surrogate under metal/catalyst-free conditions has been demonstrated, highlighting the method's functional group compatibility and operational simplicity (Kumar et al., 2016).

Molecular Structure Analysis

The geometric properties and vibrational wavenumbers of specific isoxazole derivatives have been predicted using density functional theory (DFT), providing insights into the structural data and vibrational frequencies of these molecules (Kiyani et al., 2015). Such analyses help in understanding the molecular structure and stability arising from hyper-conjugative interactions and charge delocalization.

Chemical Reactions and Properties

Isoxazole derivatives undergo various chemical reactions, demonstrating their reactivity and potential for further transformation. The stability and reactivity of these molecules have been studied through molecular electrostatic potential maps (MEP), reactivity descriptors, and Fukui functions, providing valuable information on reactive sites and electrophilic properties (Kiyani et al., 2015).

Physical Properties Analysis

Isoxazole derivatives exhibit a range of physical properties, including thermal stability, which has been explored through thermogravimetric analysis (TGA) (Kiyani et al., 2015). Additionally, the synthesis and mesomorphic properties of liquid crystalline isoxazole derivatives have been reported, highlighting their potential applications in the development of new materials (Bezborodov et al., 2003).

Chemical Properties Analysis

The chemical properties of isoxazole derivatives, including their antibacterial, antifungal, and anti-inflammatory activities, have been evaluated in various studies. These activities underline the potential of isoxazole derivatives in pharmaceutical applications and their role as antimicrobial and anti-inflammatory agents (Kendre et al., 2015), (Liu et al., 2014).

Scientific Research Applications

Anticancer and Electrochemical Properties

Isoxazole derivatives, including isoxazol-4-ylmethanamine hydrochloride, have been extensively studied for their potential in various scientific applications, especially in the realm of medicinal chemistry. One notable study presents the green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones, showcasing their significant anticancer activity against lung cancer cells and their pronounced electrochemical behavior. This research emphasizes the environmental benefits and efficiency of using isoxazole derivatives in drug discovery and development, highlighting their excellent antioxidant properties and potential as novel drug-like candidates (Badiger, Khatavi, & Kamanna, 2022).

Antimicrobial and Analgesic Activities

Isoxazole derivatives are also notable for their antimicrobial and analgesic activities. The synthesis and characterization of novel substituted isoxazole derivatives have shown promise in enhancing biological activities, particularly in antimicrobial and analgesic applications. These derivatives were synthesized through reactions involving hydroxylamine hydrochloride, showcasing their versatility and potential in developing new therapeutic agents (Sudheendra & Moid, 2012).

Multifunctional Applications

Further exploration into isoxazole chemistry reveals its multifunctional applications, including as scaffolds for developing therapeutic agents with varied biological activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and immunomodulatory properties. The structural versatility and low cytotoxicity of isoxazole derivatives make them attractive targets for medicinal chemistry, underpinning the development of new agents across a spectrum of therapeutic categories (Sysak & Obmińska-Mrukowicz, 2017).

Mechanism of Action

While the specific mechanism of action for Isoxazol-4-ylmethanamine hydrochloride is not clear, isoxazole derivatives have been found to possess various biological activities such as anticancer, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .

Safety and Hazards

Future Directions

Isoxazoles, including Isoxazol-4-ylmethanamine hydrochloride, continue to attract research interest due to their wide range of biological activities and therapeutic potential . Future research may focus on developing new synthetic strategies, designing new isoxazole derivatives, and exploring their potential as drug molecules .

properties

IUPAC Name |

1,2-oxazol-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVALZCMCJOEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624188 | |

| Record name | 1-(1,2-Oxazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

847490-70-4, 173850-71-0 | |

| Record name | 4-Isoxazolemethanamine, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847490-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,2-Oxazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,2-oxazol-4-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B61468.png)

![6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B61480.png)

![3-(Bromomethyl)-1-azabicyclo[1.1.0]butane](/img/structure/B61486.png)

![Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B61490.png)

![1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B61492.png)

![5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI)](/img/structure/B61500.png)